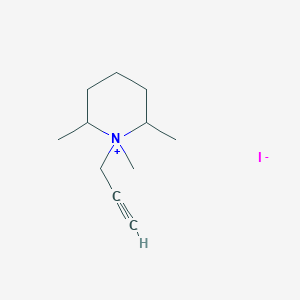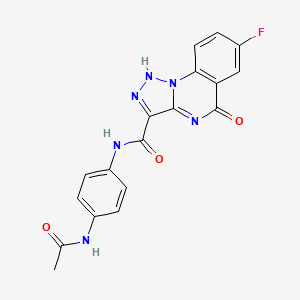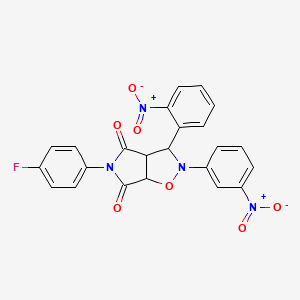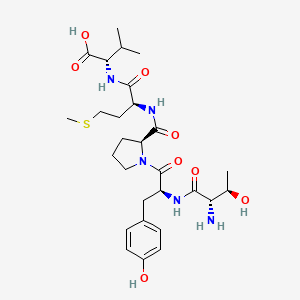
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidinium salts This compound is characterized by the presence of a piperidine ring substituted with three methyl groups and a propynyl group, along with an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide typically involves the alkylation of 1,2,6-trimethylpiperidine with propargyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodide. The general reaction scheme is as follows:
Starting Materials: 1,2,6-trimethylpiperidine and propargyl iodide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. Solvents such as acetonitrile or dichloromethane are commonly used.
Procedure: The 1,2,6-trimethylpiperidine is dissolved in the solvent, and propargyl iodide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., water or alcohol) are used.
Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, I2) in non-polar solvents (e.g., chloroform) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide would yield the corresponding nitrile, while addition of hydrogen bromide would result in the formation of a bromoalkane.
科学的研究の応用
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide involves its interaction with molecular targets and pathways. The propynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidinium ion can interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
1,2,6-Trimethylpiperidine: Lacks the propynyl group and iodide ion, making it less reactive in certain reactions.
Propargyl Iodide: Contains the propynyl group but lacks the piperidine ring, limiting its applications.
Other Piperidinium Salts: May have different substituents or counterions, affecting their reactivity and properties.
Uniqueness
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is unique due to the combination of the piperidine ring, multiple methyl groups, and the propynyl group
特性
分子式 |
C11H20IN |
|---|---|
分子量 |
293.19 g/mol |
IUPAC名 |
1,2,6-trimethyl-1-prop-2-ynylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C11H20N.HI/c1-5-9-12(4)10(2)7-6-8-11(12)3;/h1,10-11H,6-9H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
HXEPUVSMNWGDSU-UHFFFAOYSA-M |
正規SMILES |
CC1CCCC([N+]1(C)CC#C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)

![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)

![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)



![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)


